molecular formula C18H16O4 B4650207 (4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one

(4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one

Cat. No.: B4650207
M. Wt: 296.3 g/mol
InChI Key: WDQGZEVWJBJNIE-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one is a chemical compound belonging to the isochromenone family. Isochromenones are known for their diverse biological activities and potential therapeutic applications. This compound, characterized by its benzylidene and dimethoxy substituents, has garnered interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 6,7-dimethoxy-3H-isochromen-3-one with benzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The benzylidene moiety allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA and cellular proteins can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one: shares structural similarities with other isochromenone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzylidene and dimethoxy groups enhances its reactivity and potential therapeutic applications compared to other isochromenone derivatives.

Properties

IUPAC Name

(4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-20-16-9-13-11-22-18(19)15(14(13)10-17(16)21-2)8-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQGZEVWJBJNIE-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)COC(=O)C2=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C\2C(=C1)COC(=O)/C2=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one
Reactant of Route 2
(4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one
Reactant of Route 3
Reactant of Route 3
(4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one
Reactant of Route 4
Reactant of Route 4
(4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one
Reactant of Route 5
Reactant of Route 5
(4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one
Reactant of Route 6
Reactant of Route 6
(4E)-4-benzylidene-6,7-dimethoxy-1H-isochromen-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.